(S)-(-)-Methyl p-tolyl sulfoxide
Overview
Description
(S)-(-)-Methyl p-tolyl sulfoxide is an organic compound with the molecular formula CH₃C₆H₄S(O)CH₃. It is a chiral sulfoxide, meaning it has a stereocenter at the sulfur atom, resulting in two enantiomers. The (S)-(-) enantiomer is the specific form of interest here. This compound is used in various chemical reactions and has applications in organic synthesis due to its ability to act as a chiral auxiliary or reagent.
Mechanism of Action
Target of Action
(S)-(-)-Methyl p-tolyl sulfoxide is a chiral sulfoxide compound that functions as a reagent in organic synthesis . It acts as a chiral auxiliary in asymmetric synthesis, facilitating the formation of chiral molecules with high enantioselectivity .
Mode of Action
The mechanism of action of this compound involves the formation of diastereomeric complexes with the substrate . This leads to the selective generation of the desired enantiomer . It plays a key role in controlling the stereochemical outcome of various chemical reactions .
Biochemical Pathways
This compound can be used as a nucleophilic reagent to synthesize optically active β-disulfoxides by reacting with arenesulfinic esters via formation of α-sulfinylcarbanion . It can also be used to synthesize α-substituted N-hydroxylamines by treating with nitrones via preparation of this compound anion .
Result of Action
The result of the action of this compound is the formation of chiral molecules with high enantioselectivity . This is particularly useful in the field of organic synthesis, where the creation of chiral molecules is often a key objective .
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(-)-Methyl p-tolyl sulfoxide can be synthesized through the oxidation of methyl p-tolyl sulfide. One common method involves using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of enantioselective oxidation processes. These processes utilize chiral catalysts or biocatalysts to achieve high enantiomeric excess. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-Methyl p-tolyl sulfoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to the corresponding sulfone using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfoxide oxygen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Methyl p-tolyl sulfone
Reduction: Methyl p-tolyl sulfide
Substitution: Various substituted sulfoxides depending on the nucleophile used
Scientific Research Applications
(S)-(-)-Methyl p-tolyl sulfoxide is used in several scientific research applications:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, helping to induce chirality in the formation of new compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving sulfoxides and sulfides.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of other chiral compounds.
Comparison with Similar Compounds
Similar Compounds
- Methyl phenyl sulfoxide
- Methyl p-tolyl sulfide
- Methyl p-tolyl sulfone
Uniqueness
(S)-(-)-Methyl p-tolyl sulfoxide is unique due to its chiral nature and the specific (S)-(-) configuration. This enantiomeric form is particularly valuable in asymmetric synthesis and chiral catalysis, where the stereochemistry of the compound plays a crucial role in determining the outcome of the reaction. Its ability to act as both a nucleophile and electrophile makes it versatile in various chemical processes.
Properties
IUPAC Name |
1-methyl-4-[(S)-methylsulfinyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVALTJSQBFLEU-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@@](=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5056-07-5 | |
Record name | 1-Methyl-4-[(S)-methylsulfinyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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